2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Description
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride is a chloroacetamide derivative characterized by a cyclohexyl core substituted with a dimethylamino group and a chlorinated acetamide side chain. The compound’s key features include:
- A cyclohexyl ring with a dimethylamino (-N(CH₃)₂) group at the 1-position.
- A chloroacetamide moiety (-NH-CO-CH₂Cl) linked via a methylene bridge to the cyclohexyl ring.
- A hydrochloride salt enhancing solubility in polar solvents.
Properties
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O.ClH/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12;/h3-9H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYQJVNQFQOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride, also known by its CAS number 1172016-21-5, is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 269.21 g/mol
- CAS Number : 1172016-21-5
The compound is believed to interact with various neurotransmitter systems, primarily through modulation of the serotonin and norepinephrine pathways. Its structural similarity to other psychoactive substances suggests potential effects on mood and cognition.
Pharmacological Effects
- Analgesic Activity : Preliminary studies indicate that 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide may exhibit analgesic properties similar to those of opioids, though the specific receptors involved remain under investigation.
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects at higher concentrations. For example, concentrations of 500 mg/L resulted in significant cell death in rat brain striatum primary neurons, with an IC value calculated at approximately 368.2 mg/L .
- Neurotoxicity : Long-term exposure studies in animal models have suggested potential neurotoxic effects, particularly at elevated doses. Observations included reduced body weight and liver cell degeneration .
Toxicity Profile
The toxicity profile is critical for understanding the safety and efficacy of this compound:
- Acute Toxicity : Animal studies have reported mild to moderate toxicity at high doses, with symptoms including hair loss and gastrointestinal disturbances .
- Reproductive Toxicity : Research indicates no significant adverse effects on fertility in reproductive toxicity studies .
- Dermal Exposure : Repeated dermal exposure has been associated with liver damage in human epidemiological data, warranting caution in handling .
Case Studies
Several case studies highlight the biological activity and safety profile of the compound:
- Study on Analgesic Properties : A study involving intracerebroventricular administration in mice demonstrated that the compound could modulate pain responses when combined with adrenergic and serotonergic drugs .
- Toxicokinetics Assessment : A comprehensive assessment indicated that the compound is metabolized via demethylation pathways, leading to various metabolites that may also possess biological activity .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 269.21 g/mol |
| CAS Number | 1172016-21-5 |
| IC (Cytotoxicity) | 368.2 mg/L |
| NOAEL (Male Rats) | 100 mg/kg bw/day |
| NOAEL (Female Rats) | 300 mg/kg bw/day |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H22Cl2N2O
- Molar Mass : Approximately 269.21 g/mol
- Functional Groups : Chloroacetamide and dimethylamino groups
The chloroacetamide structure allows for nucleophilic substitution reactions, while the dimethylamino group enhances interaction with biological targets, which is critical for its applications in drug development and biological research.
Medicinal Chemistry
The compound exhibits potential antimicrobial , analgesic , and anticancer properties due to its interaction with neurotransmitter systems. This makes it a candidate for developing pain management therapies and treatments for various diseases.
Proteomics Research
In proteomics, 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows researchers to explore its effects on biological pathways, contributing to advancements in understanding disease mechanisms and potential therapeutic targets .
Interaction Studies
Research focuses on the binding affinity of this compound to various biological targets, including receptors and enzymes. These studies help elucidate its mechanism of action, particularly in influencing pain perception and other physiological responses. The compound's ability to undergo acylation reactions further allows for functionalization that can enhance its therapeutic efficacy.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of compounds similar to this compound found that derivatives exhibited significant activity against various bacterial strains. This highlights the compound's potential in developing new antibiotics or antimicrobial agents.
Case Study 2: Analgesic Effects
In preclinical trials, compounds containing dimethylamino groups were shown to modulate pain pathways effectively. The specific application of this compound could lead to innovative approaches in pain management therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Ethylamine in ’s compound lacks the electron-donating methyl groups, reducing basicity and solubility compared to dimethylamino derivatives .
Backbone Variations Alachlor () replaces the cyclohexyl ring with a 2,6-diethylphenyl group, optimizing herbicidal activity through hydrophobic interactions with plant enzymes . The cyclohexanone core in ’s compound replaces the acetamide with a ketone, shifting functionality toward opioid receptor modulation (e.g., tramadol analogs) .
Physicochemical Properties The hydrochloride salt in the target compound and its analogs improves aqueous solubility, critical for bioavailability in drug development.
Functional Applications
- Agrochemicals (e.g., alachlor, pretilachlor) prioritize chloroacetamide’s electrophilic reactivity for herbicide action, while pharmaceutical analogs (e.g., tramadol-related compounds) leverage amine and cyclohexyl motifs for CNS activity .
Research Findings and Gaps
- Synthetic Accessibility : Cyclohexylmethyl chloroacetamides are typically synthesized via nucleophilic substitution of chloroacetyl chloride with amine-functionalized cyclohexyl intermediates .
- Biological Activity: Dimethylamino groups may enhance binding to acetylcholine receptors or monoamine transporters, as seen in structurally related analgesics .
- Stability : The hydrochloride salt form likely improves stability over freebase analogs, a common feature in drug development .
Preparation Methods
Starting Materials
- Cyclohexylamine derivative : Specifically, 1-(dimethylamino)cyclohexylamine or related amines.
- 2-chloroacetyl chloride : The acylating agent providing the chloroacetamide moiety.
- Solvents : Dichloromethane or acetonitrile are commonly used due to their ability to dissolve both reactants effectively.
- Hydrogen chloride (HCl) : For hydrochloride salt formation.
Reaction Conditions and Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Dissolve cyclohexylamine derivative in acetonitrile (or dichloromethane) | The amine is prepared as a solution for gradual addition | Ensures controlled reaction rate |
| 2 | Add 2-chloroacetyl chloride dropwise at 15–20°C under stirring | Controlled temperature prevents side reactions | Formation of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide |
| 3 | Stir the reaction mixture at room temperature for 1–2 hours | Allows completion of acylation | High conversion to product |
| 4 | Dilute with ethyl acetate and wash with aqueous HCl (1.2 M) | Removes unreacted amine and impurities | Extracts product into organic phase |
| 5 | Extract aqueous layer with ethyl acetate, wash combined organic layers with sodium carbonate solution | Neutralizes residual acid, removes impurities | Purifies the product |
| 6 | Dry over magnesium sulfate, filter, and concentrate | Removes moisture and solvent | Obtains crude product |
| 7 | Treat crude product with hydrogen chloride in water/acetonitrile | Converts free base to hydrochloride salt | Final product: 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride |
Key Parameters
- Temperature: Initial addition at 15–20°C, reaction completion at room temperature.
- Solvent choice: Acetonitrile preferred for its polarity and ability to dissolve reactants.
- Reaction time: 1–2 hours sufficient for completion.
- Purification: Sequential washing and drying steps critical for high purity.
Analytical and Monitoring Techniques
- Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure and monitor reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity; typical retention time around 8.5 minutes with purity >98%.
- Melting point and crystallinity: Hydrochloride salt typically isolated as crystalline solid.
Research Findings and Optimization Notes
- The N-alkylation reaction is highly efficient with yields reported up to 93% under optimized conditions.
- Careful control of temperature and reagent addition rate prevents side reactions such as over-acylation or hydrolysis.
- The hydrochloride salt form enhances the compound’s stability and handling properties.
- Solvent choice impacts reaction kinetics and product isolation; acetonitrile is preferred over dichloromethane in some protocols for better yield and purity.
- Washing steps with aqueous acid and base solutions are essential to remove residual starting materials and by-products.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting materials | 1-(dimethylamino)cyclohexylamine, 2-chloroacetyl chloride |
| Solvents | Acetonitrile, ethyl acetate, water |
| Temperature | 15–20°C (addition), room temperature (reaction) |
| Reaction time | 1–2 hours |
| Yield | Up to 93% |
| Purification | Acid-base washing, drying over MgSO4 |
| Analytical methods | NMR, MS, HPLC |
| Final form | Hydrochloride salt, crystalline solid |
Q & A
Basic Research Questions
Q. What laboratory safety protocols are critical when handling 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride?
- Methodological Answer : Follow respiratory protection guidelines (e.g., one-way valve respirators) and wear personal protective equipment (PPE) such as gloves and lab coats. Storage should adhere to regulations for hygroscopic or reactive compounds, as outlined in safety data sheets (SDS) under EC Regulation No. 1272/2008 . Avoid exposure to moisture or incompatible substances (e.g., strong oxidizers) to prevent decomposition.
Q. Which analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy. Impurity profiling should follow pharmacopeial standards, such as sulfate testing (<1.14% via turbidimetry) and heavy metal analysis (<20 ppm via ICP-MS) .
Q. How can researchers determine the solubility and stability of this compound in various solvents?
- Methodological Answer : Conduct solubility screens in polar (e.g., water, ethanol) and non-polar solvents (e.g., dichloromethane) using gravimetric or UV-spectrophotometric methods. Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions (40–60°C) to identify degradation products via LC-MS .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis pathway of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Pair this with machine learning algorithms to predict optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. For example, ICReDD’s reaction path search methods can identify energy-efficient pathways .
Q. How can contradictions in reported biological activities of structurally analogous chloroacetamides be resolved?
- Methodological Answer : Perform meta-analyses comparing assay conditions (e.g., cell lines, concentrations) and structural variations (e.g., substituents on the cyclohexyl or acetamide groups). For instance, highlights that N-alkyl chain length in chloroacetamides significantly impacts receptor binding affinity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding variables .
Q. What experimental approaches are effective in characterizing byproducts formed during synthesis?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) and preparative chromatography to isolate byproducts. Compare fragmentation patterns with predicted structures from reaction mechanisms (e.g., elimination of HCl or cyclization side reactions). For example, ’s synthesis of AZD8931 involved step-by-step tracking of intermediates to minimize undesired products .
Q. How do steric and electronic effects of the dimethylamino-cyclohexyl group influence reactivity?
- Methodological Answer : Conduct kinetic studies under varying steric environments (e.g., bulky vs. linear substituents) and measure Hammett substituent constants (σ) to quantify electronic effects. Molecular docking simulations can further elucidate steric hindrance in receptor interactions. ’s analysis of dimethylaminoethyl chloride derivatives provides a comparative framework .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
